Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate typically involves the reaction of 4-methylpyridine with acetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Methyl 2-(4-methylpyridin-2-yl)acetate
- Methyl 2-(3-methylpyridin-2-yl)acetate
Comparison: Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-10-5-7(6)8(11)9(12)13-2/h3-5,8,11H,1-2H3 |
InChI Key |
WITYDVOCKUGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(=O)OC)O |
Origin of Product |
United States |
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